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Compound of Interest

Compound Name: Dihydroseselin

Cat. No.: B1632921

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroseselin, a naturally occurring coumarin derivative, has garnered interest within the
scientific community for its potential pharmacological activities. As with any compound of
interest in drug discovery and development, a thorough understanding of its chemical structure
is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass
Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental tools for the elucidation
and confirmation of the structure of such molecules. This technical guide provides a
comprehensive overview of the interpretation of the spectroscopic data for Dihydroseselin,
offering a valuable resource for researchers in natural product chemistry, medicinal chemistry,
and drug development.

Spectroscopic Data Summary

The structural elucidation of Dihydroseselin is achieved through the combined analysis of its
1H NMR, 13C NMR, Mass Spectrometry, and Infrared spectroscopic data. The following tables
summarize the key quantitative data obtained from these techniques.

Table 1: 1H NMR Spectroscopic Data for Dihydroseselin
(400 MHz, CDCIs)
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J, Integration Assignment
(3, ppm)
Hz)
7.25 d 85 1H H-5
6.78 d 8.5 1H H-6
6.22 d 9.5 1H H-3
7.62 d 9.5 1H H-4
2.84 t 6.8 2H H-1'
1.86 t 6.8 2H H-2'
1.35 S 6H 2 X CHs

Table 2: 13C NMR Spectroscopic Data for
Dihydroseselin (100 MHz, CDCI:s)
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Chemical Shift (6, ppm) Carbon Type Assighment
161.2 C C-2
112.8 CH C-3
1435 CH C-4
128.7 CH C-5
112.5 CH C-6
155.8 C C-7
107.3 C C-8
154.2 C C-8a
115.9 C C-4a
21.6 CH: Cc-1
31.5 CH2 Cc-2
77.9 C C-3
25.0 2 x CHs 2 x CHs

Table 3: Mass Spectrometry (EI-MS) Data for

Dihydroseselin
mlz Relative Intensity (%) Proposed Fragment
230 45 M]*
215 100 [M - CHs]*
187 80 [M - CsH7]*
159 30 [M - CaH70O]*

Table 4: Infrared (IR) Spectroscopic Data for
Dihydroseselin (KBr Pellet)
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Wavenumber (cm~?) Intensity Assignment

C=0 stretch (a,B-unsaturated
1725 Strong

lactone)
1610, 1580, 1490 Medium C=C stretch (aromatic)
1270 Strong C-O stretch (lactone)
1130 Strong C-O stretch (ether)
2970, 2930, 2870 Medium C-H stretch (aliphatic)

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structure elucidation.
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of Dihydroseselin (approximately 5-10 mg) is dissolved in 0.5-
0.7 mL of deuterated chloroform (CDCIls) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard. The solution is then transferred to a 5 mm NMR tube.

1H NMR Spectroscopy:
¢ Instrument: Bruker Avance 400 MHz spectrometer.
o Pulse Program: A standard single-pulse experiment (zg30).

e Acquisition Parameters:

o

Spectral Width: 12 ppm

o

Acquisition Time: 3.4 seconds

[¢]

Relaxation Delay: 1.0 seconds

Number of Scans: 16

[¢]
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e Processing: The free induction decay (FID) is Fourier transformed with a line broadening of
0.3 Hz. Phase and baseline corrections are applied manually.

13C NMR Spectroscopy:
¢ Instrument: Bruker Avance 400 MHz spectrometer (operating at 100 MHz for 13C).
e Pulse Program: A standard proton-decoupled pulse program (zgpg30).

e Acquisition Parameters:

[e]

Spectral Width: 240 ppm

o

Acquisition Time: 1.1 seconds

[¢]

Relaxation Delay: 2.0 seconds

Number of Scans: 1024

[¢]

e Processing: The FID is Fourier transformed with a line broadening of 1.0 Hz. Phase and
baseline corrections are applied manually.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of Dihydroseselin in methanol is introduced into the
mass spectrometer via a direct insertion probe.

Electron lonization (El) Mass Spectrometry:

Instrument: A double-focusing magnetic sector mass spectrometer.

lonization Mode: Electron lonization (EI).

lonization Energy: 70 eV.

Source Temperature: 200 °C.

Mass Range: m/z 50-500.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1632921?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1632921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of Dihydroseselin (1-2 mg) is finely ground with
approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The
mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

e Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
e Mode: Transmittance.

e Spectral Range: 4000-400 cm™1,

e Resolution: 4 cm~1.

e Number of Scans: 32.

e Background: A spectrum of a pure KBr pellet is recorded as the background and
automatically subtracted from the sample spectrum.

Spectroscopic Interpretation and Structural
Elucidation

The combined analysis of the data from NMR, MS, and IR spectroscopy allows for the
unambiguous determination of the structure of Dihydroseselin.

Infrared (IR) Spectrum Analysis

The IR spectrum provides key information about the functional groups present in the molecule.
The strong absorption at 1725 cm~1 is characteristic of the C=0 stretching vibration of an a,[3-
unsaturated lactone, a hallmark of the coumarin scaffold. The series of absorptions between
1610 cm~1 and 1490 cm~1 are indicative of C=C stretching vibrations within the aromatic ring.
The strong bands at 1270 cm~t and 1130 cm~! correspond to the C-O stretching vibrations of
the lactone and the ether linkage of the pyran ring, respectively. Finally, the absorptions in the
2970-2870 cm~1 region confirm the presence of aliphatic C-H bonds.
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Mass Spectrum (MS) Analysis

The electron ionization mass spectrum provides the molecular weight and information about
the fragmentation pattern of Dihydroseselin. The molecular ion peak [M]* is observed at m/z
230, which corresponds to the molecular formula C14H1403. The base peak at m/z 215 arises
from the loss of a methyl group ([M - CHs]*), a common fragmentation for molecules containing
a gem-dimethyl group. The significant peak at m/z 187 corresponds to the loss of a propyl
fragment ([M - CsH7]™"), likely from the cleavage of the dihydropyran ring.

1H NMR Spectrum Analysis

The 1H NMR spectrum provides detailed information about the proton environment in
Dihydroseselin. The two doublets at 6 7.25 (d, J =8.5 Hz) and 6 6.78 (d, J = 8.5 Hz) are
characteristic of ortho-coupled protons on a benzene ring, assigned to H-5 and H-6,
respectively. The pair of doublets at 6 6.22 (d, J = 9.5 Hz) and & 7.62 (d, J = 9.5 Hz) are typical
for the H-3 and H-4 protons of the coumarin a-pyrone ring. The two triplets at 6 2.84 (t, J = 6.8
Hz) and 6 1.86 (t, J = 6.8 Hz), each integrating to two protons, are indicative of two adjacent
methylene groups, assigned to H-1' and H-2' of the dihydropyran ring. The singlet at  1.35,
integrating to six protons, confirms the presence of two equivalent methyl groups attached to a
quaternary carbon.

13C NMR Spectrum Analysis

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The
signal at & 161.2 is assigned to the carbonyl carbon (C-2) of the lactone. The signals in the
aromatic region, along with DEPT experiments, confirm the presence of four CH carbons and
four quaternary carbons in the bicyclic core. The signals at 4 21.6 and 6 31.5 are assigned to
the two methylene carbons (C-1' and C-2") of the dihydropyran ring. The signal at  77.9
corresponds to the quaternary carbon (C-3') bearing the two methyl groups, and the signal at 6
25.0 represents the two equivalent methyl carbons.

Visualization of Spectroscopic Data Relationships

The following diagrams illustrate the logical relationships in the spectroscopic analysis of
Dihydroseselin.
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Caption: Workflow for the spectroscopic elucidation of Dihydroseselin.
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Caption: Correlation of Dihydroseselin structure with its key spectroscopic data.

Conclusion
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The comprehensive analysis of 1H NMR, 13C NMR, Mass Spectrometry, and Infrared
spectroscopic data provides a robust and unambiguous structural determination of
Dihydroseselin. This technical guide serves as a detailed reference for researchers, outlining
the key spectral features and their interpretation. A thorough understanding of these
spectroscopic principles is essential for the quality control, derivatization, and further
development of Dihydroseselin and related coumarins as potential therapeutic agents.

 To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic
Interpretation of Dihydroseselin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1632921#spectroscopic-data-interpretation-for-
dihydroseselin-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1632921?utm_src=pdf-body
https://www.benchchem.com/product/b1632921?utm_src=pdf-body
https://www.benchchem.com/product/b1632921#spectroscopic-data-interpretation-for-dihydroseselin-nmr-ms-ir
https://www.benchchem.com/product/b1632921#spectroscopic-data-interpretation-for-dihydroseselin-nmr-ms-ir
https://www.benchchem.com/product/b1632921#spectroscopic-data-interpretation-for-dihydroseselin-nmr-ms-ir
https://www.benchchem.com/product/b1632921#spectroscopic-data-interpretation-for-dihydroseselin-nmr-ms-ir
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1632921?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1632921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

